ethyl hept-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
2351-88-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
ethyl hept-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
CYLQPOIZDBIXFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(=O)OCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Hept 2 Enoate and Its Derivatives
Catalytic Strategies for the Synthesis of Ethyl Hept-2-enoate
Catalysis provides efficient, atom-economical, and selective routes to α,β-unsaturated esters. Both metal-based and organocatalytic systems have been developed to overcome the challenges associated with traditional stoichiometric methods like the Wittig reaction, which often generate significant waste. nih.gov Modern approaches, such as the Doebner-Knoevenagel reaction, offer practical and highly efficient syntheses with excellent stereoselectivity. researchgate.net
Transition metals are central to many powerful methods for constructing the α,β-unsaturated ester framework. Catalysts based on palladium, nickel, copper, and ruthenium have demonstrated significant utility.
Palladium (Pd): Palladium catalysts are widely used for the α,β-dehydrogenation of saturated esters to introduce unsaturation. organic-chemistry.org This is typically achieved by generating a zinc enolate, which then undergoes a palladium-catalyzed oxidation. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, can form the C-C double bond. jst.go.jp Palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective in reactions involving allylic carbonates and amines to form derivatives of this compound. nih.govacs.org
Nickel (Ni): Nickel catalysis offers a complementary approach. Homogeneous nickel catalysts have been developed for the asymmetric hydrogenation of α,β-unsaturated esters, providing high enantioselectivity. acs.org Allyl-nickel catalysis can also achieve α,β-dehydrogenation of carbonyl compounds. organic-chemistry.org
Copper (Cu): Copper iodide has been used as a co-catalyst in olefin cross-metathesis reactions to produce α,β-unsaturated esters. organic-chemistry.org Copper(II) salts have also been employed to achieve regioselective acylation, a key step in the synthesis of complex molecules derived from unsaturated esters. rsc.org
Ruthenium (Ru): Ruthenium-based catalysts are highly effective for olefin metathesis, a powerful tool for forming C=C bonds. Cross-metathesis reactions catalyzed by complexes like the Hoveyda-Grubbs second-generation catalyst can be used to synthesize functionalized pent-2-enoates, which are analogues of this compound. nih.gov
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. The ability to tune the electronic and steric properties of ligands allows for precise control over the reaction outcome.
A prime example is the nickel-catalyzed asymmetric hydrogenation of α,β-unsaturated esters. acs.org By employing chiral bidentate phosphine (B1218219) ligands, high enantioselectivity can be achieved. acs.org Mechanistic studies suggest that the coordination of the chiral ligand to the nickel center creates a chiral environment that directs the addition of hydrogen to one face of the double bond. acs.org Similarly, palladium-catalyzed asymmetric autotandem catalysis can hydrogenate the C=C bond of α,β-unsaturated lactones with high enantioselectivity using a single catalyst for multiple transformations. chinesechemsoc.org These homogeneous systems are advantageous for producing enantiopure compounds, which are critical in the pharmaceutical industry. acs.org
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas phase reaction. These systems are highly valued in industrial processes due to their ease of separation from the product and their robustness, allowing for continuous operation. stanford.eduresearchgate.net
A common application is the hydrogenation of double or triple bonds. For instance, in the synthesis of a derivative, methyl 7-hydroxy-5-[2-(3-pyridyl)ethenyl]-hept-2-enoate was hydrogenated using 10% palladium on charcoal (Pd/C) to saturate the double bonds. prepchem.com The mechanism of such reactions involves the adsorption of reactants, like hydrogen and the unsaturated ester, onto the metal surface. libretexts.org This is followed by the stepwise transfer of hydrogen atoms to the carbon atoms of the double bond, after which the saturated product desorbs from the surface. libretexts.org Metal oxides are another important class of heterogeneous catalysts, used in various industrial reactions, though their specific application to this compound synthesis is less commonly documented than noble metal catalysts. mdpi.com
Homogeneous Catalysis in α,β-Unsaturated Ester Formation
Stereoselective Formulations of this compound and Analogues
The geometry of the double bond (E/Z isomerism) and the presence of chiral centers dramatically influence the biological activity and physical properties of a molecule. Stereoselective synthesis aims to produce a single desired stereoisomer.
Several powerful methods are employed:
Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method for preparing α,β-unsaturated esters with high E-selectivity. In the synthesis of a C1-C16 fragment of a natural product, an aldehyde was subjected to an HWE reaction with ethoxycarbonylmethylenetriphenyl phosphorane to furnish an (E)-α,β-unsaturated ester. acs.orgacs.orgsci-hub.se
Wittig Reaction Variants: While traditional Wittig reactions can have issues with selectivity, modern modifications provide better control. nih.gov
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a key reaction for introducing two adjacent hydroxyl groups with controlled stereochemistry. This was used in the synthesis of a complex fragment where an unsaturated ester was a key intermediate. acs.orgacs.org
Julia-Kocienski Olefination: This method was used to synthesize (S,E)-2-(trimethylsilyl)ethyl 3-hydroxy-7-(tritylthio)hept-4-enoate, demonstrating control over both the double bond geometry and a chiral center.
A study on the synthesis of (E,Z)-Ethyl 2-(phenylsulfonylmethyl)hept-2-enoate reported the formation of both E and Z isomers, which could be distinguished by ¹H NMR spectroscopy based on the chemical shift of the vinylic proton. sctunisie.org
Table 2: Research Findings in Stereoselective Synthesis of this compound Analogues
| Target Compound/Fragment | Key Reaction | Catalyst/Reagent | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| (S,E)-Ethyl-7-((tert-butyldiphenylsilyl)oxy)-6-hydroxyhept-2-enoate | Wittig Homologation | Ethoxycarbonylmethylenetriphenyl phosphorane | High E-selectivity, 82% yield over two steps | acs.orgacs.org |
| (S,E)-2-(trimethylsilyl)ethyl 3-hydroxy-7-(tritylthio)hept-4-enoate | Julia-Kocienski Olefination | Sodium hexamethyldisilazane (B44280) (NaHMDS) | High (E)-selectivity | |
| (E,Z)-Ethyl 2-(phenylsulfonylmethyl)hept-2-enoate | Baylis-Hillman followed by substitution | Not specified | Mixture of E/Z isomers | sctunisie.org |
| Enantiopure secondary alcohol precursor | (R)-CBS reduction | BH₃·DMS | Excellent diastereoselection (dr ~20:1) | sci-hub.se |
Novel Reaction Pathways to this compound Precursors
Access to this compound and its derivatives relies on the availability of suitable starting materials or precursors. Research into novel synthetic routes expands the toolkit for chemists.
One notable pathway involves the synthesis of ethyl 7-iodohept-2-enoate , a key precursor for the asymmetric synthesis of the alkaloid (−)-sparteine. rsc.org This precursor was prepared in three steps starting from 5-chloropentanol. rsc.org This iodo-ester is particularly useful as it contains both an electrophilic alkyl iodide for substitution reactions and an α,β-unsaturated ester for conjugate additions. rsc.org
Other innovative precursor syntheses include:
Two-carbon homologation: A method starting from 1-alkenes and ethyl methylsulfinylacetate can produce 2-methylthio-4-alkenoic esters, which are then converted to α,β-unsaturated esters through a sequence of hydrogenation, oxidation, and thermolysis. tandfonline.com
From Aldohexoses: Carbohydrates can be transformed into valuable chiral building blocks. A reported procedure converts aldohexoses into ethyl 8-yn-2-enoates, which are highly functionalized precursors. acs.org
From β-keto esters: (E)-ethyl 3-cyanohex-2-enoate can be synthesized from ethyl 3-oxohexanoate (B1246410) via the formation of a triflate intermediate, followed by a palladium-catalyzed cyanation. acs.org This introduces a nitrile group, a versatile functional handle for further transformations.
These pathways demonstrate the creative strategies employed to construct complex molecular architectures from simpler, often readily available starting materials.
Chemical Transformations and Reactivity of Ethyl Hept 2 Enoate
Deconjugative Isomerization Reactions of Ethyl Hept-2-enoate
Deconjugative isomerization involves the migration of the carbon-carbon double bond from the α,β-position to a non-conjugated position within the molecule. This process is of significant interest as it transforms a relatively stable conjugated system into a less stable, but often more synthetically useful, non-conjugated isomer.
Mechanistic Elucidation of C=C Bond Migration
The migration of the C=C bond in α,β-unsaturated esters like this compound is typically catalyzed by transition metals. The generally accepted mechanism for this transformation involves a "chain-walking" process. acs.org This process is initiated by the formation of a metal-hydride species ([M-H]), which adds across the α,β-double bond in a step known as hydrometalation. This generates a metal-alkyl intermediate.
Subsequently, a β-hydride elimination occurs, where a hydrogen atom from the carbon adjacent to the metal-bearing carbon is removed, reforming the C=C bond at a new position and regenerating the metal-hydride catalyst. This sequence of hydrometalation and β-hydride elimination can be repeated, allowing the double bond to "walk" along the carbon chain. nih.gov The isomerization process is often driven by the formation of a thermodynamically more stable product or can be kinetically controlled to favor a specific isomer. unige.ch Isotopic labeling experiments have been instrumental in confirming the bidirectional nature of this chain-walking mechanism in related α,β-unsaturated systems. nih.gov
Influence of Catalyst Systems on Isomerization Pathways
Various transition metal catalysts, primarily based on palladium, rhodium, and ruthenium, have been shown to effectively catalyze the deconjugative isomerization of α,β-unsaturated esters. The choice of catalyst system can significantly influence the reaction's outcome, including the position of the resulting double bond and the stereoselectivity of the product.
Palladium Catalysts: Palladium-hydride catalysts, often generated in situ, are widely used for the long-range deconjugative isomerization of α,β-unsaturated esters. acs.orgnih.gov These systems have demonstrated high efficiency and tolerance to various functional groups. acs.org The mechanism involves iterative migratory insertions and β-hydride eliminations, enabling the double bond to migrate over significant distances along the carbon chain. nih.gov In some instances, palladium catalysts have been used in sequential reactions, where the deconjugative isomerization is followed by another transformation in the same pot. rsc.org
Rhodium Catalysts: Rhodium complexes are also effective for deconjugative isomerization. Rhodium-hydride intermediates are believed to be the active catalytic species, operating through a similar migratory insertion/β-hydride elimination pathway. unige.ch Rhodium catalysts have been employed in tandem reactions, such as deconjugative hydroarylation and hydroacylation, where the isomerization precedes a subsequent functionalization step. unige.chrsc.org
Ruthenium Catalysts: Ruthenium catalysts, such as Wilkinson's catalyst, have been utilized for the deconjugative isomerization of α,β-unsaturated esters. unige.ch These catalysts can be used to selectively form kinetic or thermodynamic isomers depending on the reaction conditions. unige.ch Ruthenium-based systems have also been employed in multimetallic sequential catalysis, where the initial deconjugation is followed by a second catalytic transformation. rsc.org
Hydrofunctionalization Reactions of this compound
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the C=C double bond of this compound. These reactions are a direct way to introduce new chemical bonds and functionalities to the molecule.
Hydrohalogenation Processes (e.g., Hydrochlorination, Hydrobromination)
Hydrohalogenation of this compound can be achieved through a palladium-catalyzed process that couples deconjugative isomerization with hydrohalogenation. In a documented example, the deconjugative isomerization/hydrobromination of this compound was accomplished, yielding the corresponding primary alkyl halide. unige.ch
The proposed mechanism involves the initial migration of the C=C bond from the 2-position to the terminal position of the heptenoate chain via a palladium-hydride species. unige.ch This "chain-walking" isomerization results in a terminal alkene complexed to the palladium catalyst. Subsequent steps are thought to involve the oxidation of a primary alkyl-Pd(II) intermediate to a Pd(IV)-halide species, which then undergoes reductive elimination to furnish the primary alkyl halide product. unige.ch This process provides a method for the anti-Markovnikov hydrohalogenation of an α,β-unsaturated ester.
A specific example of this transformation is the palladium-catalyzed deconjugative isomerization/hydrobromination of this compound, which resulted in a 69% yield of the corresponding primary alkyl bromide. unige.ch A similar reaction, the deconjugative isomerization/hydrochlorination of the related mthis compound, has also been reported with a 42% yield. unige.ch
Enantioselective Hydroarylation Approaches
Enantioselective hydroarylation of α,β-unsaturated esters is a powerful method for the synthesis of chiral molecules. While specific examples for this compound are not extensively documented, general strategies involving transition metal catalysis are applicable. These reactions typically involve the use of a chiral ligand to control the stereochemical outcome.
Rhodium(I) catalysts in conjunction with axially chiral phosphine (B1218219) ligands have been a common choice for the enantioselective conjugate addition of arylboronic acids to α,β-unsaturated esters. beilstein-journals.org Another approach involves iridium-catalyzed enantioselective hydroarylation, where an initial isomerization of the α,β-unsaturated ester can occur, followed by the enantioselective addition of an aryl group. unige.ch For instance, an iridium-catalyzed deconjugative isomerization followed by hydroarylation has been demonstrated on a related α,β-unsaturated ester, yielding a chiral secondary ether with high enantiomeric excess. unige.ch
The mechanism for these transformations can vary. Some rhodium-catalyzed systems are proposed to proceed through a rhodium-hydride transfer as the stereodetermining step, rather than the protonation of an enolate. beilstein-journals.org
Other Electrophilic and Nucleophilic Additions to the Unsaturated System
The conjugated system of this compound is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Additions: The electron-rich C=C double bond can react with electrophiles. The addition of hydrogen halides (HX), as discussed in the hydrohalogenation section, is a prime example. In the absence of a catalyst that promotes isomerization, the addition would typically follow Markovnikov's rule, where the proton adds to the α-carbon and the halide to the β-carbon, proceeding through a carbocation intermediate stabilized by the ester group. libretexts.org Other electrophilic additions, such as halogenation (addition of X₂) and hydration (addition of H₂O in the presence of an acid catalyst), are also possible, with the reaction mechanism involving the formation of an intermediate carbocation or a bridged halonium ion. savemyexams.com
Nucleophilic Additions: The presence of the electron-withdrawing ester group makes the β-carbon of the α,β-unsaturated system electrophilic and thus susceptible to nucleophilic attack. This is known as conjugate or 1,4-addition. libretexts.org A wide range of nucleophiles, including organocuprates, amines, thiols, and enolates, can add to the β-position. The reaction proceeds through the formation of an enolate intermediate, which is then protonated to give the final product. libretexts.org The stereochemistry of this addition can often be controlled through the use of chiral catalysts or auxiliaries. For instance, copper-catalyzed enantioselective conjugate reduction of α,β-unsaturated esters using a chiral N-heterocyclic carbene (NHC) ligand has been reported. beilstein-journals.org
Cycloaddition and Rearrangement Reactions Involving this compound
This compound, as an α,β-unsaturated ester, possesses a reactive π-system that makes it a suitable substrate for various cycloaddition and rearrangement reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex cyclic and acyclic frameworks.
Cycloaddition Reactions
The electron-deficient nature of the carbon-carbon double bond in this compound, due to the conjugation with the electron-withdrawing ester group, allows it to participate as a 2π-electron component in several types of cycloaddition reactions.
Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (the 2π component) to form a six-membered ring. libretexts.org this compound can serve as a dienophile, reacting with electron-rich dienes. The reaction is typically facilitated by thermal conditions or Lewis acid catalysis, which enhances the electrophilicity of the dienophile. libretexts.orgcaltech.edu The stereochemistry of the substituents on the dienophile is retained in the product. libretexts.org While specific examples with this compound are not prevalent in readily available literature, its general reactivity pattern is well-established for this class of compounds. The regioselectivity can be predicted using computational methods like Density Functional Theory (DFT) by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants.
1,3-Dipolar Cycloaddition: This reaction involves a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org this compound can act as the dipolarophile. Common 1,3-dipoles include nitrile oxides, azides, and diazomethane. organic-chemistry.orgwikipedia.org These reactions are valuable for synthesizing a variety of heterocycles, and like the Diels-Alder reaction, they are typically concerted, pericyclic processes where the stereochemistry of the dipolarophile is conserved. organic-chemistry.org
Domino Michael/Cycloaddition Reactions: A notable example involving a similar substrate, ethyl (E)-7-oxohept-2-enoate, is the organocatalytic domino double Michael reaction with α,β-unsaturated aldehydes. This sequence, which can be considered a formal [4+2] annulation, leads to the asymmetric synthesis of highly functionalized cyclohexanes with four contiguous stereocenters. thieme-connect.comthieme-connect.com The reaction is initiated by the formation of an enamine from the aldehyde and a chiral secondary amine catalyst, which then undergoes a Michael addition to the enoate. A subsequent intramolecular Michael addition results in the cyclized product. thieme-connect.com
Table 1: Cycloaddition Reactions Applicable to this compound
| Reaction Type | Role of this compound | Reactant Partner (Example) | Product Type |
|---|---|---|---|
| Diels-Alder [4+2] | Dienophile | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |
| 1,3-Dipolar Cycloaddition | Dipolarophile | 1,3-Dipole (e.g., Nitrile Oxide) | Substituted Isoxazoline |
| Domino Michael Reaction | Michael Acceptor | Enamine (from α,β-unsaturated aldehyde) | Functionalized Cyclohexane |
Rearrangement Reactions
Rearrangement reactions of this compound derivatives often involve sigmatropic shifts, where a σ-bond migrates across a π-system.
Claisen Rearrangement: The Claisen rearrangement is a wikipedia.orgwikipedia.org-sigmatropic rearrangement. masterorganicchemistry.com While the classic reaction involves an allyl vinyl ether, the Ireland-Claisen rearrangement variant is applicable to esters like this compound. rsc.org The process begins with the deprotonation of the ester at the α-position to form an enolate, which is then trapped as a silyl (B83357) ketene (B1206846) acetal. This intermediate can then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating to yield a γ,δ-unsaturated carboxylic acid silyl ester. rsc.orgsci-hub.se This method allows for the stereoselective formation of new carbon-carbon bonds. masterorganicchemistry.com A related process has been used in the synthesis of bicyclic compounds where an initial Claisen rearrangement of a dienoic acid is a key step. googleapis.comgoogle.com
Oxidative and Reductive Transformations of this compound
The double bond and the ester functional group in this compound are susceptible to a range of oxidative and reductive transformations, providing pathways to saturated esters, allylic alcohols, and diols.
Oxidative Transformations
Oxidation of this compound primarily targets the electron-rich carbon-carbon double bond.
Epoxidation: The double bond can be converted to an epoxide (an oxirane ring) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgmdpi.com Because of the electron-withdrawing nature of the ester group, the double bond is "deactivated," and stronger or more nucleophilic epoxidizing agents may be required for efficient conversion. researchgate.net The resulting epoxide, ethyl 2,3-epoxyheptanoate, is a valuable intermediate that can undergo ring-opening reactions to introduce two vicinal functional groups with anti-stereochemistry. libretexts.orglibretexts.org
Dihydroxylation: This reaction introduces two hydroxyl groups across the double bond to form ethyl 2,3-dihydroxyheptanoate. The stereochemical outcome can be controlled by the choice of reagents. libretexts.org
Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, alkaline potassium permanganate (B83412) (KMnO₄). wikipedia.orglibretexts.org The reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, which, upon hydrolysis, yields the syn-diol. wikipedia.org
Anti-dihydroxylation: This is typically achieved in a two-step process: epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite the epoxide oxygen, resulting in the anti-diol. libretexts.orgambeed.com
Table 2: Common Oxidative Reactions of this compound
| Reaction | Reagent(s) | Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA | Ethyl 2,3-epoxyheptanoate | N/A |
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. H₂O | Ethyl (2R,3S)-2,3-dihydroxyheptanoate | Syn | | Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Ethyl (2R,3R)-2,3-dihydroxyheptanoate | Anti |
Reductive Transformations
Reduction of this compound can target the carbon-carbon double bond (conjugate reduction), the ester carbonyl (1,2-reduction), or both.
Catalytic Hydrogenation: This is a common method for reducing the carbon-carbon double bond to yield the saturated ester, ethyl heptanoate. caltech.edugoogle.com The reaction is carried out with hydrogen gas (H₂) over a heterogeneous metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel. libretexts.org Homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can also be used and are particularly effective for reducing unhindered double bonds. orgsyn.org The reaction typically proceeds via syn-addition of hydrogen from the surface of the catalyst. libretexts.org Catalytic transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid instead of H₂ gas, is another effective method. nih.govualberta.carsc.org
Conjugate Reduction (1,4-Reduction): The C=C double bond can be selectively reduced in the presence of the ester group. Sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents can perform this conjugate reduction on α,β-unsaturated esters. sci-hub.se The selectivity for 1,4-addition over 1,2-addition (carbonyl reduction) can be enhanced by using additives. For instance, the NaBH₄-BiCl₃ system has been shown to be highly selective for the reduction of the conjugated double bond in α,β-unsaturated esters. tandfonline.comtandfonline.com
1,2-Reduction to Allylic Alcohol: Selective reduction of the ester carbonyl group to an allylic alcohol, (E)-hept-2-en-1-ol, while preserving the double bond, is challenging. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both the ester and the double bond. However, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this transformation. The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes, and can be applied to esters, though conjugate reduction often competes. sci-hub.seacs.org
Table 3: Common Reductive Reactions of this compound
| Reaction Type | Reagent(s) | Major Product |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Ethyl heptanoate |
| Conjugate Reduction | NaBH₄, BiCl₃ | Ethyl heptanoate |
| 1,2-Reduction | DIBAL-H (low temp.) | (E)-Hept-2-en-1-ol |
Biochemical Pathways and Enzymatic Biotransformation of Ethyl Hept 2 Enoate
Microbial Biosynthesis of Ethyl Hept-2-enoate (e.g., Yeast Fermentation Pathways)
The microbial production of esters, including those with medium-chain fatty acids like this compound, is a hallmark of the metabolism of many yeasts. While direct biosynthetic pathways for this compound are not extensively detailed in dedicated studies, the mechanisms can be inferred from the well-documented synthesis of other ethyl esters, such as ethyl hexanoate (B1226103) and ethyl heptanoate, in species like Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica. iastate.eduexperimentalbrew.com
The general pathway for ester biosynthesis in yeast involves two primary streams of precursor supply: the formation of acyl-CoAs through fatty acid metabolism and the production of higher alcohols (fusel alcohols) via amino acid catabolism (the Ehrlich pathway). researchgate.netmdpi.comsourbeerblog.com These precursors are then enzymatically condensed to form the final ester.
Acyl-CoA Precursor Formation : The heptenoyl moiety of this compound originates from the fatty acid synthesis (FAS) pathway. Fatty acid synthesis typically builds even-numbered carbon chains using acetyl-CoA as the primer. For odd-chain fatty acids like heptenoic acid, the synthesis is initiated with a three-carbon primer, propionyl-CoA. wikipedia.org The resulting acyl chain undergoes modifications, including desaturation, to introduce the double bond. The C2-C3 double bond (α,β-unsaturation) can be formed through pathways analogous to the anaerobic desaturation mechanism in bacteria, which involves specific dehydratase and isomerase enzymes acting on intermediates of the FAS cycle. wikipedia.orgnih.govnih.gov
Alcohol Precursor Formation : The ethyl group is derived from ethanol (B145695), a primary product of yeast fermentation of sugars via glycolysis.
Esterification : The final step is the condensation of the activated fatty acid (heptenoyl-CoA) and ethanol. This reaction is catalyzed by ester-forming enzymes, such as alcohol O-acetyltransferases (AATases) or specific ester synthases (ES). experimentalbrew.comresearchgate.net In engineered yeast strains, heterologous expression of enzymes like wax ester synthases (WS) has been shown to be highly effective in producing FAEEs from cellular acyl-CoA and alcohol pools. iastate.edu
Several yeast species are known for their high capacity for producing various esters and could potentially be engineered for or are natural producers of this compound.
| Organism | Relevant Biosynthetic Capability | Key Enzymes/Pathways | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Producer of various ethyl esters (e.g., ethyl acetate (B1210297), ethyl hexanoate) during fermentation. | Ehrlich Pathway, Fatty Acid Synthesis, Alcohol Acetyltransferases (Atf1, Atf2), Ester Synthases (Eht1, Eeb1). | experimentalbrew.comresearchgate.netsourbeerblog.com |
| Kluyveromyces marxianus | Identified as a potent producer of ethyl acetate and other volatile esters. | Ethanol Acetyltransferase 1 (Eat1) for ethyl acetate. | nih.gov |
| Yarrowia lipolytica | Oleaginous yeast engineered for high-level production of Fatty Acid Ethyl Esters (FAEEs). | β-oxidation, Fatty Acid Synthesis, Wax Ester Synthase (WS). | iastate.edu |
| Wickerhamomyces anomalus | Known for high-level production of ethyl acetate. | Ethanol Acetyltransferase 1 (Eat1). | nih.gov |
Enzymatic Synthesis and Biocatalytic Production of this compound
The targeted synthesis of this compound can be achieved with high specificity and under mild conditions using isolated enzymes. This biocatalytic approach offers advantages over traditional chemical synthesis, aligning with green chemistry principles. preprints.org The primary methods involve lipase-catalyzed esterification and chemoenzymatic pathways.
Lipase-Catalyzed Esterification: Lipases (EC 3.1.1.3) are hydrolases that naturally catalyze the breakdown of triglycerides. However, by manipulating reaction conditions (e.g., using non-aqueous media), the reaction equilibrium can be shifted to favor synthesis. wur.nlnih.gov The direct esterification of 2-heptenoic acid with ethanol is a common biocatalytic route. Immobilized lipases are particularly favored in industrial applications for their stability and reusability. nih.gov
Chemoenzymatic Synthesis: A multi-step chemoenzymatic strategy can be employed to produce α,β-unsaturated esters. A notable example involves the enzymatic reduction of a carboxylic acid to its corresponding aldehyde, which is then converted to the target ester via a chemical step like the Wittig reaction. beilstein-journals.org A Carboxylic Acid Reductase (CAR) from Mycobacterium sp. has been shown to reduce various carboxylic acids to aldehydes with high selectivity, leaving other functional groups like C=C double bonds unaffected. This aldehyde can then react with a phosphorane, such as ethyl (triphenylphosphoranylidene)acetate, to yield the α,β-unsaturated ester, in this case, this compound. beilstein-journals.org
| Enzyme Class | Specific Enzyme (Source) | Reaction Catalyzed | Significance for this compound Synthesis | Reference |
|---|---|---|---|---|
| Lipase | Candida antarctica Lipase B (CALB, Novozym 435) | Esterification / Acidolysis | Highly efficient for synthesizing various esters, including unsaturated ones like DHA/EPA ethyl esters, from a fatty acid and an alcohol. | nih.govmdpi.com |
| Lipase | Rhizomucor miehei Lipase | Esterification | Used for enantioselective esterification of various acids. | mdpi.com |
| Lipase | Mucor sp. Lipase | Esterification | Catalyzes the synthesis of ethyl ferulate in organic media. | researchgate.net |
| Carboxylic Acid Reductase (CAR) | Mycobacterium sp. CAR | Carboxylic Acid Reduction | Reduces a precursor acid (e.g., pentanoic acid) to an aldehyde (pentanal), the key intermediate for a subsequent Wittig reaction to form this compound. | beilstein-journals.org |
Precursor Metabolism and Biological Derivatization
The biosynthesis and enzymatic production of this compound are fundamentally dependent on the availability of its precursors: 2-heptenoic acid and ethanol.
2-Heptenoic Acid : This α,β-unsaturated fatty acid is a key building block. medchemexpress.comchemimpex.com In biological systems, its synthesis originates from primary metabolism, specifically the fatty acid synthesis pathway primed with propionyl-CoA. wikipedia.org It can also be found as a structural component in more complex natural products. For example, in the nematode Caenorhabditis elegans, a derivative, (2E,6R)-6-hydroxyhept-2-enoic acid, is condensed with the sugar ascarylopyranose (B12842653) to form ascr#7, a pheromone involved in developmental signaling. nih.gov
Ethanol : This two-carbon alcohol is a ubiquitous product of fermentation in many microorganisms, most notably yeast, where it is generated from sugars through glycolysis.
The this compound scaffold is amenable to further biological or chemical modification, leading to a range of derivatives with potential applications in medicinal chemistry and materials science. Research has demonstrated the synthesis of several complex derivatives, highlighting the versatility of the heptenoate backbone for further functionalization.
| Compound | Description | Context/Application | Reference |
|---|---|---|---|
| (2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]-2-Heptenoic acid (ascr#7) | A natural derivative where 6-hydroxyhept-2-enoic acid is glycosylated. | Pheromone in Caenorhabditis elegans. | nih.gov |
| (S)-2-aminohept-6-enoate | A chiral amino acid building block derived from aspartic acid. | Used in the synthesis of 2-aminosuberic acid derivatives for peptide engineering and HDAC inhibitors. | beilstein-journals.org |
| (E/Z)-(4S,5R,6R)-Ethyl 4,5,6,7-tetrahydroxy-hept-2-enoate | A polyhydroxylated derivative of this compound. | Synthesized from D-xylose as an intermediate for unsaturated carbasugars. | rsc.org |
| (Z)-Ethyl 3-(Trifluoromethylsulfonyloxy)hex-2-enoate | A related unsaturated ester used as a precursor. | Intermediate in the chemoenzymatic synthesis of pregabalin (B1679071) precursors. | acs.org |
Bioremediation and Biodegradation Studies of this compound Analogues
The environmental fate of this compound is governed by microbial degradation processes. While specific studies on this exact compound are scarce, the biodegradation pathway can be reliably predicted based on studies of structurally similar molecules, such as other fatty acid esters and unsaturated hydrocarbons. lyellcollection.orgnih.gov The process is generally rapid and occurs under both aerobic and anaerobic conditions. lyellcollection.orgslideshare.net
The typical biodegradation pathway involves two main stages:
Enzymatic Hydrolysis : The initial step is the cleavage of the ester bond by hydrolase enzymes (esterases), which are ubiquitous in microorganisms. This reaction releases the constituent alcohol (ethanol) and carboxylic acid (2-heptenoic acid). lyellcollection.org
Fatty Acid Degradation : The resulting 2-heptenoic acid is channeled into the central metabolism. The primary route for fatty acid catabolism is the β-oxidation pathway, which sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA. However, the presence of the C2=C3 double bond in 2-heptenoic acid requires additional enzymatic steps before β-oxidation can proceed. An enoyl-CoA hydratase or a similar enzyme would likely be needed to process the α,β-unsaturated system. Pathways for the degradation of other unsaturated compounds, like 2-oxopent-4-enoate, involve hydratases and aldolases that break down the molecule into smaller metabolites like pyruvate (B1213749) and acetaldehyde (B116499), which enter central carbon metabolism. nih.govfrontiersin.org
Under anaerobic conditions, the degradation of unsaturated hydrocarbons, such as 1-alkenes, by sulfate-reducing bacteria like Desulfatibacillum aliphaticivorans has been shown to proceed via oxidation of the double bond to form an alcohol, which is then converted to a fatty acid and subsequently degraded. nih.govresearchgate.net This provides a model for the anaerobic catabolism of the heptenoate chain. Studies on various fatty acid esters confirm they are generally considered to be readily biodegradable. epa.govrivm.nlnih.gov
| Compound/Class Studied | Key Degradation Findings | Relevant Microorganisms/Enzymes | Reference |
|---|---|---|---|
| Fatty Acid Methyl Esters (FAME) | Degradation occurs via initial hydrolysis to free fatty acids and methanol, followed by β-oxidation. | Wide array of naturally occurring soil and groundwater microorganisms. | lyellcollection.org |
| 1-Alkenes | Anaerobic degradation involves oxidation at the C-1 double bond to a primary alcohol, then to a fatty acid, or subterminal carbon addition. | Desulfatibacillum aliphaticivorans (sulfate-reducing bacterium). | nih.govresearchgate.net |
| Sucrose (B13894) Polyesters (Unsaturated) | Aerobically biodegraded in soil, with rates depending on the degree of unsaturation (more liquid esters degraded faster). | Aerobic soil microorganisms. | nih.gov |
| Polyol Esters (Unsaturated) | Considered readily biodegradable based on OECD criteria, with rapid degradation expected in aquatic and terrestrial environments. | Activated sludge microorganisms. | epa.gov |
| 2-Oxopent-4-enoate | Metabolized to pyruvate and acetaldehyde via a hydratase and an aldolase. | Enzymes from naphthalene (B1677914) and aminophenol degradation pathways. | nih.govfrontiersin.org |
Compound Index
| Compound Name |
|---|
| (2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]-2-Heptenoic acid |
| (E/Z)-(4S,5R,6R)-Ethyl 4,5,6,7-tetrahydroxy-hept-2-enoate |
| (S)-2-aminohept-6-enoate |
| (Z)-Ethyl 3-(Trifluoromethylsulfonyloxy)hex-2-enoate |
| 2-Heptenoic acid |
| 2-Oxopent-4-enoate |
| Acetyl-CoA |
| Ethanol |
| Ethyl Acetate |
| This compound |
| Ethyl hexanoate |
| Ethyl (triphenylphosphoranylidene)acetate |
| Propionyl-CoA |
| Pyruvate |
Advanced Analytical Methodologies for the Detection and Quantification of Ethyl Hept 2 Enoate
Chromatographic Techniques for Complex Matrix Analysis
Chromatographic methods are indispensable for separating ethyl hept-2-enoate from the myriad of other volatile and non-volatile components present in food and beverage samples.
Gas Chromatography-Mass Spectrometry (GC-MS/O) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. reading.ac.uk The process involves extracting volatile compounds, often using headspace solid-phase microextraction (HS-SPME), separating them on a GC column (such as a DB-5), and then detecting them with a mass spectrometer. This allows for both qualitative and quantitative analysis. reading.ac.uk The identification of compounds is often facilitated by comparing their mass spectra and retention indices with those in established libraries, such as the "Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds" by Prof. Luigi Mondello. wiley.comgo-jsb.co.ukwiley.com
Gas chromatography-olfactometry (GC-O) is a powerful complementary technique that links chemical data with sensory perception. reading.ac.uk In GC-O, the effluent from the gas chromatograph is split, with one portion going to a physical detector (like a mass spectrometer) and the other to a "sniff port" where a trained analyst can identify and describe the odor of the eluting compounds. sciencemeetsfood.orgmdpi.com This is particularly advantageous because the human nose can be more sensitive than a mass spectrometer for certain odor-active compounds present at very low concentrations. sciencemeetsfood.org Techniques like Aroma Extract Dilution Analysis (AEDA) can be paired with GC-O to determine the relative odor intensities of compounds. sciencemeetsfood.org
Table 1: GC-MS and GC-O Parameters for Volatile Compound Analysis
| Parameter | Setting/Description | Reference |
|---|---|---|
| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) | |
| GC Column | DB-5 | |
| Detector(s) | Mass Spectrometry (MS), Olfactometry (O) | reading.ac.ukmdpi.com |
| Identification | Mass spectra and retention indices compared to libraries | wiley.comgo-jsb.co.uk |
| Sensory Analysis | Trained panelists describe odor intensity and descriptors | sciencemeetsfood.orgmdpi.com |
High-Performance Liquid Chromatography (HPLC) in Related Ester Analysis
While GC is the primary method for volatile esters, high-performance liquid chromatography (HPLC) is valuable for the analysis of less volatile or thermally unstable esters and fatty acids. gerli.com For instance, HPLC with ultraviolet (UV) detection has been successfully used for the simultaneous determination of triacylglycerides, diacylglycerides, monoacylglycerides, and fatty acid methyl esters in oil samples. scielo.brresearchgate.net Reversed-phase HPLC with an evaporative light scattering detector (ELSD) is another effective method for separating sucrose (B13894) fatty acid esters. jst.go.jp Although not the standard for a volatile compound like this compound, these HPLC methods demonstrate the capability of the technique for analyzing related ester compounds, particularly when derivatization is employed to enhance detection. gerli.com
Spectroscopic Characterization in Research
Spectroscopic techniques provide detailed structural information about molecules like this compound, complementing the data obtained from chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, ¹H NMR would show characteristic signals for the ethyl group protons and the protons of the heptenoate chain, including the vinyl protons of the double bond. rsc.org For example, in a similar compound, (E)-ethyl 4,5,6,7-tetrahydroxy-hept-2-enoate, the vinyl protons appear as doublets of doublets around 7.07 ppm and 6.17 ppm. rsc.org ¹³C NMR provides the chemical shifts for each carbon atom, confirming the presence of the ester carbonyl group, the double bond carbons, and the aliphatic chain carbons. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for an Unsaturated Ester
| Carbon Atom | Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O | 168.6 | rsc.org |
| C=C (alpha) | 121.2 | rsc.org |
| C=C (beta) | 149.1 | rsc.org |
| O-CH₂ | 61.7 | rsc.org |
| CH₃ (ethyl) | 13.2 | rsc.org |
Data for (E)-(4R,5S,6R)-Ethyl 4,5,6,7-tetrahydroxy-hept-2-enoate
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For an ester like this compound, the IR spectrum will show a strong characteristic absorption band for the C=O (carbonyl) stretch, typically around 1700-1740 cm⁻¹. spectroscopyonline.com Additionally, C-O stretching vibrations will appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The C=C double bond will also have a characteristic stretching vibration. A gas-phase IR spectrum for 2-heptenoic acid is available from the NIST/EPA Gas-Phase Infrared Database. nist.gov
Raman spectroscopy provides complementary information. nih.gov The C=O stretching band is also observed in the Raman spectrum, often around 1740 cm⁻¹. researchgate.net The C=C stretching of unsaturated fatty acids is typically seen in the 1653–1655 cm⁻¹ range. nih.gov Raman spectroscopy has been effectively used to distinguish between ethyl esters and triacylglyceride oils in fish oil supplements non-invasively. nih.gov
Table 3: Key Vibrational Frequencies for Esters
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Stretch | 1700-1740 | ~1740 | spectroscopyonline.comresearchgate.net |
| C-O Stretch | 1300-1000 | - | spectroscopyonline.com |
| C=C Stretch | ~1650 | 1653-1655 | nih.gov |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) has become an essential tool in the flavor and fragrance industry. chimia.ch Beyond standard GC-MS, advanced MS techniques provide even greater insight. Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to increase selectivity and sensitivity in complex matrices. chromatographyonline.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, allows for the determination of the elemental composition of ions based on their accurate mass, which is invaluable for identifying unknown compounds. chromatographyonline.com Techniques like pyrolysis-GC-MS have even been used for the quantitative analysis of fragrance molecules in complex, insoluble materials. chimia.ch These advanced methods are critical for tackling the analytical challenges posed by the diverse and complex samples encountered in flavor and fragrance research. chimia.ch
Integration of Multi-Omics Data for Metabolite Profiling
The study of this compound is increasingly benefiting from a holistic, systems-level approach through the integration of multi-omics data. This strategy moves beyond the analysis of single molecules to provide a comprehensive understanding of the biological context in which this compound functions. Multi-omics integrates data from various biological layers, including genomics (the study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites). nih.govresearchgate.net By combining these datasets, researchers can unravel the complex interactions that govern the production and activity of metabolites like this compound. nih.govresearchgate.net
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is central to this integrated approach. nih.govmdpi.com Untargeted metabolomics profiling, often performed using high-resolution techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), aims to capture a broad snapshot of all measurable metabolites in a sample. nih.govfrontiersin.org In such analyses, this compound would be identified and quantified as one component of a much larger metabolic signature. For instance, an untargeted metabolomics study of serum might identify a complex derivative of hept-2-enoate, highlighting its presence within a complex biological matrix. frontiersin.org
The power of multi-omics lies in its ability to connect the presence and abundance of a metabolite to its genetic origins and functional consequences. For example, by integrating metabolomic data showing high levels of this compound with transcriptomic data, researchers could identify the specific genes and enzymatic pathways that are upregulated, leading to its biosynthesis. Furthermore, correlating this data with proteomic information can confirm the presence and activity of the necessary enzymes. This integrated view is invaluable for understanding how different factors, such as genetic background or environmental conditions, influence the flavor and aroma profile of a food product or the metabolic state of an organism. cmbio.io
Vertical integration strategies, which analyze multiple omics layers from the same set of samples, are particularly powerful. frontlinegenomics.com This ensures that the correlations drawn between genes, proteins, and metabolites are robust. The ultimate goal is to build comprehensive models of biological systems where the role of individual compounds like this compound can be understood in the context of the entire network of molecular interactions. researchgate.net
Table 1: Conceptual Framework for Multi-Omics Integration in this compound Research
| Omics Layer | Analytical Technique | Data Generated | Potential Insights for this compound |
| Metabolomics | GC-MS, LC-MS/MS | Quantitative and qualitative profile of small molecules. nih.govfrontiersin.org | Direct measurement of this compound abundance and its correlation with other flavor compounds or biomarkers. |
| Transcriptomics | RNA-Sequencing | Gene expression levels (mRNA). nih.gov | Identification of active genes and pathways responsible for the biosynthesis of this compound precursors. |
| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Protein identification and quantification. nih.gov | Confirmation and quantification of enzymes (e.g., esterases, fatty acid synthases) involved in the synthesis of this compound. |
| Genomics | DNA-Sequencing | Genetic variants (e.g., SNPs) in the organism's DNA. nih.gov | Linking specific gene variants to an organism's capacity to produce high or low levels of this compound. |
Chemometrics and Data Analysis in this compound Research
Chemometrics employs statistical and mathematical methods to extract meaningful information from complex chemical data. In the context of this compound research, chemometrics is indispensable for interpreting the large datasets generated by modern analytical instruments like Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) and GC-MS. nih.govfrontiersin.org This data-driven approach, often termed "flavoromics," combines instrumental analysis with advanced data science to decode complex flavor and aroma profiles. nih.govmdpi.com
The analysis of a sample for this compound often yields data on hundreds of other volatile compounds. alwsci.commdpi.com Chemometric techniques are essential for discerning patterns within this complexity. Unsupervised methods like Principal Component Analysis (PCA) are used for exploratory data analysis, visualizing the inherent structure in the data and identifying sample groupings or outliers without prior knowledge of the sample classes. For example, PCA could be used to differentiate various fruit cultivars based on their unique volatile compound fingerprints, where this compound may be a key contributing variable.
Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), are used for classification and prediction. frontiersin.org These models are trained with samples of known identity (e.g., geographical origin, processing method) to build a model that can classify new, unknown samples. In a study of gentian rhizomes from different geographical locations, chemometric analysis of GC-MS data was used to explore their origin. researchgate.net A similar approach could be applied to products containing this compound to verify authenticity or trace their origin.
These statistical tools are critical for creating "fingerprints" of volatile profiles for food and beverage products. frontiersin.org By analyzing the entire chromatographic signal, rather than just a few target compounds, a more robust and comprehensive characterization is achieved. For instance, a study on vegetable soybeans used GC-IMS to identify 63 different volatile compounds, including numerous esters, and used the resulting data to create unique fingerprints for 30 different cultivars. frontiersin.org This allows for subtle but significant differences between samples to be detected, which is crucial for quality control, process optimization, and new product development.
Table 2: Illustrative Chemometric Analysis of Volatile Esters in Different Product Batches
| Compound | Batch A (Peak Area) | Batch B (Peak Area) | Batch C (Peak Area) | Contribution to PCA (PC1) |
| This compound | 15,480 | 9,230 | 16,110 | High Positive |
| Ethyl Hexanoate (B1226103) | 22,150 | 21,500 | 23,050 | Low |
| Ethyl Butyrate | 8,500 | 18,900 | 7,990 | High Negative |
| Ethyl Acetate (B1210297) | 35,600 | 34,980 | 36,100 | Low |
| Ethyl Propanoate | 4,100 | 9,870 | 3,950 | High Negative |
This is a hypothetical table illustrating how Principal Component Analysis (PCA) might process data. A high positive or negative contribution to Principal Component 1 (PC1) indicates that the compound is a major driver of the variation captured by that component, helping to differentiate the batches.
Theoretical and Computational Investigations of Ethyl Hept 2 Enoate
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethyl hept-2-enoate. These studies focus on the molecule's geometry, orbital energies, and the distribution of electron density, which collectively determine its reactivity.
The structure of this compound features a C=C double bond conjugated with the carbonyl group of the ester. This conjugation creates a delocalized π-electron system across the O=C–C=C backbone. This delocalization is a key feature, influencing the molecule's stability and reaction pathways. cmu.edu Quantum chemical calculations can precisely determine bond lengths and angles, revealing the planarity of this conjugated system.
The reactivity of α,β-unsaturated esters is often rationalized by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net For this compound, the HOMO is typically located on the C=C double bond, making it susceptible to attack by electrophiles. Conversely, the LUMO is distributed across the conjugated system, with significant coefficients on the β-carbon and the carbonyl carbon, marking these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.netsciforum.net
Computational studies on analogous α,β-unsaturated esters show that DFT methods like B3LYP with basis sets such as 6-311++G(d,p) provide reliable predictions of electronic properties. acs.orgresearchgate.net These calculations can also determine various reactivity descriptors.
Table 6.1: Predicted Electronic Properties of this compound (Analog-Based)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | ~ -0.5 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ~ 6.5 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | ~ 2.0 D | Influences intermolecular interactions and solubility. |
| NPA Charge on β-Carbon | Positive | Confirms the site for Michael addition (nucleophilic attack). |
Data are hypothetical values based on computational studies of similar α,β-unsaturated esters like ethyl crotonate. researchgate.netacs.org
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to model the dynamic behavior of this compound over time. MD simulations solve classical equations of motion for a system of atoms, providing insights into conformational changes and intermolecular interactions with other molecules, such as solvents or reactants. mdpi.commdpi.com
For this compound, MD simulations can explore several key aspects:
Conformational Dynamics: The flexibility of the pentyl group attached to the double bond and the rotation around the C–O ester bond can be studied. These dynamics influence how the molecule presents itself for interaction with other species. rsc.org
Solvation: Simulations can model the behavior of this compound in different solvents. In aqueous solutions, the hydrophobic alkyl chain and the more polar ester headgroup would lead to specific hydration shell structures. In organic solvents, different interaction patterns would emerge. This is crucial for understanding reaction kinetics in various media. researchgate.net
Interfacial Behavior: MD can simulate this compound at interfaces, such as a lipid-water interface, which is relevant for its application in flavor and fragrance delivery systems or in biological contexts. Studies on similar esters have explored their self-assembly into micelles or their behavior in nano-emulsions. ccsenet.orgresearchgate.net
A typical MD simulation setup would involve defining a force field (e.g., TraPPE, CHARMM, AMBER) that dictates the potential energy of the system, a solvent model (e.g., TIP4P/2005 for water), and the thermodynamic ensemble (e.g., NVT or NPT). mdpi.comresearchgate.net
Table 6.2: Typical Parameters for MD Simulation of this compound
| Parameter | Example Value/Type | Purpose |
|---|---|---|
| Force Field | TraPPE (United Atom) | Defines the potential energy functions for bonds, angles, and non-bonded interactions. researchgate.net |
| Solvent Model | SPC/E or TIP4P/2005 | Models the behavior of water molecules in the simulation box. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to mimic laboratory conditions. |
| Simulation Time | 20-100 ns | Duration of the simulation to observe relevant molecular motions and interactions. ccsenet.orgresearchgate.net |
| Analysis Metrics | Radial Distribution Function, Radius of Gyration | Quantifies solvent structure around the solute and conformational changes of the molecule. ccsenet.org |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this includes predicting the pathways for its synthesis and its subsequent transformations. DFT calculations are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). nih.gov
The synthesis of this compound can occur via several routes, including the Fischer esterification of hept-2-enoic acid with ethanol (B145695). Theoretical studies on esterification have detailed the stepwise mechanism involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. stackexchange.combyjus.com Computational analysis of this process for this compound would involve calculating the free energy barriers for each step, allowing the identification of the rate-determining step. nih.govresearchgate.net
Furthermore, the reactions of the α,β-unsaturated system can be modeled. A key reaction is the Michael addition, where a nucleophile adds to the β-carbon. DFT can be used to compare the activation energies for 1,2-addition (to the carbonyl) versus 1,4-conjugate addition, explaining the observed regioselectivity. Other reactions, such as cycloadditions or epoxidations, have also been studied computationally for similar unsaturated esters. researchgate.netresearchgate.netmdpi.com
Table 6.3: Hypothetical Calculated Energy Barriers for a Reaction of this compound
| Reaction | Computational Method | Calculated Free Energy Barrier (ΔG‡) | Implication |
|---|---|---|---|
| Fischer Esterification (Rate-Determining Step) | M06-2X/def2-TZVP | ~22 kcal/mol | Consistent with the need for acid catalysis and heat. nih.govresearchgate.net |
| Michael Addition of a soft nucleophile (e.g., R₂CuLi) | B3LYP/6-31G(d,p) | ~15 kcal/mol | Favorable pathway, common for α,β-unsaturated esters. |
| Epoxidation with mCPBA | B3LYP/6-31G* | ~18 kcal/mol | Feasible reaction, though electron-deficient olefins react slower than electron-rich ones. researchgate.netsciforum.net |
Data are representative values from theoretical studies on analogous esterification and conjugate addition reactions.
In Silico Design of Novel Catalytic Systems for this compound Transformations
A frontier in computational chemistry is the in silico design of new catalysts. By modeling the interaction between a substrate and a potential catalyst, researchers can predict catalytic activity and selectivity before attempting a synthesis in the lab. acs.org This approach accelerates the discovery of efficient and stereoselective catalysts for transformations involving this compound.
For example, the selective hydrogenation of the C=C double bond in this compound without reducing the ester group is a valuable transformation. Computational methods can be used to screen various transition-metal catalysts (e.g., based on Pd, Ru, Rh). DFT calculations can model the adsorption of this compound onto the catalyst surface, the mechanism of hydrogen activation and transfer, and the desorption of the product, ethyl heptanoate.
Another area is organocatalysis. N-heterocyclic carbenes (NHCs) are known to catalyze reactions of α,β-unsaturated esters. acs.org A computational workflow to design a new NHC catalyst for a specific transformation (e.g., a stereoselective annulation) might involve:
Library Generation: Creating a virtual library of candidate NHC structures with different substituents.
Docking/Binding Energy Calculation: Simulating the initial binding of the NHC to this compound to form the key Breslow intermediate.
Transition State Analysis: Calculating the energy barriers for the key bond-forming steps for each candidate catalyst.
Selectivity Prediction: For chiral catalysts, calculating the transition state energies for pathways leading to different stereoisomers to predict the enantiomeric or diastereomeric excess. acs.org
This computational screening process identifies the most promising candidates for experimental validation, saving significant time and resources.
Table 6.4: Workflow for In Silico Catalyst Design for this compound
| Step | Computational Task | Objective |
|---|---|---|
| 1. Catalyst-Substrate Binding | DFT geometry optimization | Evaluate the stability of the initial catalyst-substrate adduct (e.g., Breslow intermediate). |
| 2. Mechanistic Pathway Mapping | Transition State Search (e.g., QST3, Berny) | Identify all intermediates and transition states in the proposed catalytic cycle. |
| 3. Rate & Selectivity Prediction | Free Energy Calculations | Determine the rate-determining step and predict the major stereoisomer formed. |
| 4. Catalyst Optimization | Modify catalyst structure in silico | Systematically alter catalyst substituents to lower activation barriers and enhance selectivity. |
Green Chemistry Principles in Ethyl Hept 2 Enoate Research
Sustainable Synthesis and Derivatization Approaches
Modern synthetic strategies for ethyl hept-2-enoate and its derivatives are moving away from classical methods that use stoichiometric reagents and harsh conditions. The focus has shifted to catalytic processes, particularly those involving biocatalysis and advanced transition-metal catalysis, which offer higher selectivity and milder reaction conditions. acs.orgedu.krd
Biocatalysis represents a powerful tool for green synthesis, often utilizing enzymes like lipases and ene-reductases. acs.orgresearchgate.net Lipases, for example, can catalyze the esterification of hept-2-enoic acid with ethanol (B145695) under mild, often solvent-free, conditions. acs.org Ene-reductases, found in organisms such as Saccharomyces cerevisiae (baker's yeast), can perform highly selective asymmetric reduction of carbon-carbon double bonds, offering a route to chiral derivatives of this compound. acs.orgrsc.org These enzymatic reactions typically occur in aqueous media at ambient temperature and pressure, significantly reducing energy consumption and avoiding the use of hazardous organic solvents. researchgate.netrsc.org
Transition-metal catalysis also provides sustainable pathways. For instance, palladium-catalyzed reactions can be used to form the carbon backbone of heptenoate derivatives with high efficiency. acs.org Research into catalyst design aims to increase turnover numbers, allow for catalyst recycling, and enable reactions to proceed under greener conditions. numberanalytics.com
Table 1: Comparison of Catalytic Approaches for Unsaturated Ester Synthesis
| Catalyst Type | Example System | Typical Reaction Conditions | Advantages |
| Biocatalyst | Candida antarctica Lipase B (CALB) | Aqueous buffer or solvent-free, 30-60°C | High selectivity, mild conditions, biodegradable catalyst, low waste. rsc.org |
| Biocatalyst | Ene-Reductase (e.g., from Yeast) | Aqueous buffer, NADPH cofactor, ~30°C | High stereoselectivity for asymmetric synthesis, mild conditions. acs.org |
| Transition Metal | Palladium Complex (e.g., Pd(PPh₃)₄) | Organic solvent (e.g., THF), ambient to moderate temp. | High reactivity, versatile for C-C bond formation. acs.org |
| Transition Metal | Ruthenium-Alkylidene (Grubbs Catalyst) | Organic solvent (e.g., Toluene), 40-80°C | Efficient for cross-metathesis to build unsaturated systems. numberanalytics.comresearchgate.net |
Utilization of Renewable Feedstocks
A core principle of green chemistry is the use of renewable raw materials instead of depletable fossil fuels. tradebe.commlsu.ac.in For this compound, this involves sourcing both the heptenoic acid backbone and the ethyl group from biomass. Bio-ethanol, produced via fermentation of sugars from crops like corn or sugarcane, serves as a readily available renewable source for the ethyl ester portion.
The seven-carbon backbone can potentially be derived from various bio-based platform chemicals. rsc.org One strategy involves the catalytic transformation of terpenes, which are naturally abundant hydrocarbons produced by plants. researchgate.net For example, cross-metathesis, a powerful reaction for creating new carbon-carbon double bonds, can be used to combine a renewable olefin with a suitable partner to construct the required carbon chain. researchgate.netmdpi.com Another potential feedstock is levulinic acid, which is produced from the acid-catalyzed degradation of cellulose. researchgate.net While requiring multiple chemical transformations, pathways can be envisioned to convert these platform molecules into precursors for hept-2-enoic acid.
Table 2: Potential Renewable Feedstocks for this compound Synthesis
| Feedstock | Bio-Source | Key Transformation(s) to Precursor |
| Ethanol | Fermentation of Sugars (Corn, Sugarcane) | Direct use in esterification. |
| Terpenes (e.g., β-pinene) | Pine Trees, various plants | Olefin cross-metathesis, oxidation. researchgate.net |
| Natural Rubber (cis-polyisoprene) | Hevea brasiliensis tree | Cross-metathesis degradation. researchgate.net |
| Castor Oil (Ricinoleic Acid) | Castor Beans | Industrial production yields undec-10-enoic acid, which can be modified via metathesis. mdpi.com |
| Cellulose | Plant Biomass | Conversion to levulinic acid, followed by chain extension and functional group manipulation. researchgate.net |
Solvent-Free and Aqueous Medium Reactions
Minimizing or eliminating the use of volatile organic solvents (VOCs) is a key target in green chemistry, as they contribute to pollution and pose safety risks. acs.org Many modern synthetic methods for esters are being adapted to run in greener media, such as water, or under solvent-free conditions. mlsu.ac.in
As mentioned, biocatalytic syntheses are particularly well-suited to aqueous environments. rsc.org The use of water as a solvent is highly desirable as it is non-toxic, non-flammable, and inexpensive. Procedures for the synthesis of related compounds, such as pitavastatin (B1663618) intermediates, have demonstrated the feasibility of conducting multi-step reactions, including hydrolysis and salt formation, entirely in water. scholarsresearchlibrary.com
Solvent-free reactions offer another powerful green alternative. These reactions can be promoted by heat, microwave irradiation, or by using one of the reactants in excess as the reaction medium. acs.org For example, the lipase-catalyzed esterification of a carboxylic acid with an alcohol can often be performed neat, with the alcohol serving as both reactant and solvent. Solvent-free multicomponent reactions have been developed for the synthesis of related functionalized esters, such as 2,2-disubstituted ethyl cyanoacetates, demonstrating the broad applicability of this approach. rsc.org These methods not only eliminate solvent waste but can also lead to higher reaction rates and easier product isolation. acs.org
Waste Minimization and Atom Economy Considerations
The concept of atom economy, developed by Barry Trost, is a fundamental measure of reaction efficiency, calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgkccollege.ac.in Syntheses with high atom economy are inherently greener because they generate less waste. wjpps.com
Traditional multi-step syntheses often suffer from poor atom economy. For example, a classical Wittig reaction to create the C=C double bond would generate a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct, which is entirely waste. In contrast, modern catalytic methods like cross-metathesis or addition reactions have much higher theoretical atom economies.
Consider two hypothetical routes to this compound:
Route A (Classical): A Wittig reaction between pentanal and (ethoxycarbonylmethyl)triphenylphosphonium bromide, which has poor atom economy due to the formation of triphenylphosphine oxide and a salt byproduct.
Route B (Green): A direct catalytic addition of a C5 precursor to an activated C2 unit, or a cross-metathesis reaction. For instance, the direct esterification of hept-2-enoic acid with ethanol produces only water as a byproduct, resulting in a high atom economy.
Table 3: Atom Economy Comparison for a Hypothetical Synthesis Step
| Reaction | Reactants | Desired Product | Byproducts | Formula Weight (Product) | Formula Weight (Total Reactants) | Atom Economy (%) |
| Wittig Reaction | Pentanal + (Ph₃PCH₂COOEt)Br | This compound | Triphenylphosphine Oxide (Ph₃PO) + HBr | 142.20 | 86.13 + 430.29 = 516.42 | 27.5% |
| Esterification | Hept-2-enoic Acid + Ethanol | This compound | Water (H₂O) | 142.20 | 128.17 + 46.07 = 174.24 | 81.6% |
Note: The Wittig reaction shown is a simplification for illustrative purposes. The calculation demonstrates the principle of how large byproducts dramatically lower atom economy. The esterification reaction is highly atom-economical.
By focusing on reaction design that maximizes atom economy, such as addition and rearrangement reactions, and utilizing catalytic rather than stoichiometric reagents, the chemical industry can significantly reduce its environmental footprint. numberanalytics.comwjpps.com
Emerging Research Frontiers and Future Perspectives on Ethyl Hept 2 Enoate
Development of Novel Catalytic Systems for Challenging Transformations
The reactivity of ethyl hept-2-enoate and structurally similar α,β-unsaturated esters is largely dictated by the development of sophisticated catalytic systems. Researchers are continuously exploring new catalysts to achieve challenging chemical transformations with high efficiency, selectivity, and sustainability.
Transition metal catalysis is at the forefront of this research. For instance, ruthenium-based catalysts have been effectively used in cross-metathesis reactions to produce unsaturated esters. researchgate.net In one study, the cross-metathesis of β-pinene with diethyl maleate (B1232345) using a second-generation Hoveyda-Grubbs catalyst resulted in a 43% selectivity for the desired unsaturated ester product. researchgate.net Copper-catalyzed reactions, such as Michael additions using Grignard reagents, represent another significant area. A system employing copper iodide and lithium bromide has been shown to facilitate the addition of organomagnesium species to α,β-unsaturated esters with high efficiency. Furthermore, cobalt(III)-catalyzed [4+2] annulations with N-iminopyridinium ylides demonstrate the utility of ethyl hept-2-ynoate, a related alkyne, in generating complex heterocyclic structures with high regioselectivity.
These advancements underscore a trend towards creating catalysts that are not only highly active but also tunable for specific, complex molecular architectures. The development of heterogeneous catalysts, such as copper-based systems for the synthesis of ethyl ethanoate, also points towards more industrially viable and sustainable processes. dur.ac.uk
Table 1: Examples of Novel Catalytic Systems for Transformations of Unsaturated Esters
| Catalyst System | Transformation Type | Substrate Example | Key Findings/Efficiency | Reference |
|---|---|---|---|---|
| Ruthenium-Alkylidene (e.g., Hoveyda-Grubbs II) | Cross-Metathesis | β-pinene and diethyl maleate | Produced unsaturated esters with 43% selectivity. researchgate.net | researchgate.net |
| Copper Iodide (CuI) / Lithium Bromide (LiBr) | Michael Addition | Ethyl (E)-hept-2-en-6-ynoate and methylmagnesium bromide | Yielded ethyl 3-methylhepta-5,6-dienoate with 88% efficiency. | |
| Cobalt(III) Complex | [4+2] Annulation | Ethyl hept-2-ynoate and N-iminopyridinium ylides | Generated complex heterocyclic products with high regioselectivity. | |
| Palladium(II) chloride (PdCl2(CH3CN)2) | 1,3-Chirality Transfer Reaction | N-protected ζ-amino allylic alcohols | Efficiently synthesizes substituted piperidines with high stereoselectivity. acs.org | acs.org |
Interdisciplinary Approaches in Synthetic Biology and Natural Product Chemistry
The fields of synthetic biology and natural product chemistry offer exciting new perspectives for the synthesis and application of this compound. While direct engineering of a microbial pathway for this compound is an emerging goal, the principles of synthetic biology are well-established for producing related molecules like biofuels and other esters. mdpi.comnih.gov
Synthetic biology provides a powerful toolkit for engineering microorganisms, such as Saccharomyces cerevisiae and Yarrowia lipolytica, to produce valuable chemicals from renewable feedstocks. mdpi.comfrontiersin.org These approaches involve designing and constructing new metabolic pathways, optimizing enzyme expression, and balancing cellular redox levels to channel carbon flow towards a desired product. nih.gov Engineering microbes to produce fatty acid derivatives is a key focus, suggesting that the biosynthesis of heptenoic acid (the precursor to this compound) could be achieved through similar strategies. frontiersin.org This opens the door to sustainable and bio-based production routes, moving away from traditional chemical synthesis.
In the realm of natural product chemistry, derivatives of hept-2-enoic acid are found within larger, complex molecules with significant biological activity. naturalproducts.netnaturalproducts.net For example, a complex triterpenoid (B12794562) natural product contains a 4-hydroxy-2-methyl-hept-2-enoic acid moiety. naturalproducts.net The presence of this structural motif in nature suggests that enzymes capable of its synthesis exist and could be harnessed for biotechnological applications. naturalproducts.netebi.ac.uk The study of such natural products can provide inspiration and genetic material for synthetic biology efforts aimed at producing this compound and its analogs.
Advancements in Real-Time Monitoring of this compound Reactions
The optimization and control of chemical reactions involving this compound are greatly enhanced by advancements in real-time analytical techniques. These methods provide immediate feedback on reaction progress, intermediate formation, and product purity, which is crucial for developing robust and efficient synthetic protocols.
Techniques such as ReactIR (Infrared Spectroscopy) and ReactNMR (Nuclear Magnetic Resonance) are powerful tools for elucidating complex reaction mechanisms and kinetics in real time. researchgate.net These methods have been applied to study the complex synthetic pathways of molecules structurally related to this compound, providing insights that are not easily obtained through traditional offline analysis. researchgate.net
Flow chemistry platforms often incorporate in-situ analysis tools like UV-Vis or IR spectroscopy to continuously monitor the reaction mixture as it passes through the reactor. soton.ac.uk This allows for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to significant savings in time and materials during process development. soton.ac.uk The application of these monitoring technologies is directly relevant to the synthesis of this compound, enabling better control over product quality and yield.
Table 2: Real-Time Monitoring Techniques for Chemical Reactions
| Monitoring Technique | Principle | Application in Chemical Synthesis | Reference |
|---|---|---|---|
| ReactIR | In-situ Fourier Transform Infrared (FTIR) spectroscopy | Tracks the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. Useful for mechanistic elucidation. researchgate.net | researchgate.net |
| ReactNMR | In-situ Nuclear Magnetic Resonance (NMR) spectroscopy | Provides detailed structural information on species in the reaction mixture, allowing for the identification of transient intermediates. researchgate.net | researchgate.net |
| In-situ UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light | Commonly used in flow chemistry to monitor the progress of reactions involving chromophoric compounds. soton.ac.uk | soton.ac.uk |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them by mass | Used for detailed speciation and analysis of reaction products, particularly in complex mixtures like those from biodiesel oxidation. uidaho.edu | uidaho.edu |
Challenges and Opportunities in Scaling Up Research Methodologies
Translating a laboratory-scale synthesis of this compound to an industrial process presents both challenges and opportunities. The primary goal is to develop a methodology that is not only high-yielding but also safe, cost-effective, and environmentally benign.
One of the main challenges in scaling up chemical reactions is maintaining optimal conditions. Issues such as poor solubility of reactants or catalysts, the formation of precipitates that can clog reactors, and the management of reaction exotherms become more pronounced on a larger scale. acs.org The presence of impurities, such as water, can also significantly affect catalyst performance and reaction yield. acs.org Furthermore, the purification of the final product to meet commercial specifications requires the development of efficient and scalable separation processes, such as distillation or chromatography. dur.ac.uk
Despite these challenges, significant opportunities exist. The adoption of flow chemistry offers a promising solution for scaling up production. soton.ac.uk Flow reactors provide superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making them an attractive alternative to traditional batch reactors. soton.ac.uk The development of robust and reusable heterogeneous catalysts is another key opportunity, as they simplify product purification and reduce waste. dur.ac.uk The successful commercialization of a 50,000 tonnes-per-annum plant for ethyl ethanoate, which involved an optimized copper catalyst and a novel purification scheme, demonstrates that high-purity esters can be produced efficiently on an industrial scale. dur.ac.uk This success provides a valuable blueprint for the potential large-scale production of specialty esters like this compound.
Table 3: Challenges and Opportunities in Scaling Up Ester Production
| Aspect | Challenges | Opportunities | Reference |
|---|---|---|---|
| Reaction Conditions | Maintaining homogeneity, managing heat transfer, potential for precipitate formation. acs.org | Precise control of temperature, pressure, and residence time using flow chemistry. soton.ac.uk | soton.ac.ukacs.org |
| Catalysis | Catalyst deactivation, poor solubility, and separation from the product mixture. acs.org | Development of highly active, selective, and reusable heterogeneous catalysts. dur.ac.uk | dur.ac.ukacs.org |
| Purification | Removal of by-products, unreacted starting materials, and catalyst residues to achieve high purity. | Designing novel distillation and selective hydrogenation schemes for purification. dur.ac.uk | dur.ac.uk |
| Sustainability | Use of stoichiometric reagents, generation of solvent waste. | Bio-based production via synthetic biology, use of catalytic processes to minimize waste. frontiersin.org | frontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
